Ethyl 4-(4-chlorobenzylamino)-benzoate

Description

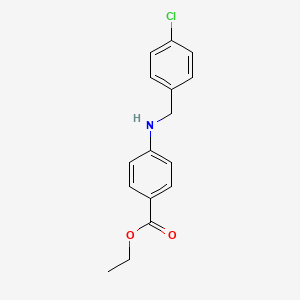

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[(4-chlorophenyl)methylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-2-20-16(19)13-5-9-15(10-6-13)18-11-12-3-7-14(17)8-4-12/h3-10,18H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCKWPLCLFTTHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354427 | |

| Record name | Benzoic acid, 4-[[(4-chlorophenyl)methyl]amino]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64288-19-3 | |

| Record name | Benzoic acid, 4-[[(4-chlorophenyl)methyl]amino]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 4 4 Chlorobenzylamino Benzoate

Retrosynthetic Analysis of Ethyl 4-(4-chlorobenzylamino)-benzoate

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection strategy involves breaking the C-N bond between the benzyl (B1604629) group and the amino group. This leads to two primary synthetic routes.

The most intuitive disconnection is of the benzylic C-N bond, which points to two key starting materials: ethyl 4-aminobenzoate (B8803810) and 4-chlorobenzyl halide (e.g., chloride or bromide) via a direct N-alkylation reaction. Alternatively, and more commonly for secondary amines, this disconnection suggests a reductive amination pathway. This involves the formation of an intermediate imine from ethyl 4-aminobenzoate and 4-chlorobenzaldehyde (B46862) , followed by in-situ reduction.

A second, less direct disconnection could involve the ester group, suggesting the esterification of a pre-formed 4-(4-chlorobenzylamino)benzoic acid. However, this is a longer route and is generally less efficient than forming the C-N bond as the key step.

The retrosynthetic pathways can be summarized as follows:

Pathway A (Reductive Amination): this compound is disconnected to an imine, which is further disconnected to ethyl 4-aminobenzoate and 4-chlorobenzaldehyde.

Pathway B (N-Alkylation): this compound is disconnected to ethyl 4-aminobenzoate and a 4-chlorobenzyl halide.

Classical Synthetic Approaches for this compound Elaboration

Classical synthetic methods provide robust and well-established procedures for the synthesis of secondary amines like this compound.

The initial step in one of the most common syntheses of the target molecule is the condensation of ethyl 4-aminobenzoate with 4-chlorobenzaldehyde to form an imine, specifically N-(4-chlorobenzylidene)-4-aminobenzoate. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. The resulting imine is then isolated and subsequently reduced in a separate step to yield the final secondary amine.

While direct condensation to form the imine is a viable first step, one-pot procedures are often preferred for their efficiency.

Reductive amination is a highly effective one-pot method for the synthesis of amines. organic-chemistry.org This approach combines the condensation of an amine with a carbonyl compound and the subsequent reduction of the intermediate imine in a single reaction vessel. For the synthesis of this compound, this involves reacting ethyl 4-aminobenzoate with 4-chlorobenzaldehyde in the presence of a suitable reducing agent.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is crucial; it should be mild enough not to reduce the aldehyde starting material but potent enough to reduce the in-situ formed iminium ion. A synthesis of a similar compound, ethyl 4-(butylamino)benzoate, was achieved with a high yield using zinc powder and acetic acid as the reducing system. 2017erp.com This suggests a similar approach could be effective for the title compound.

A plausible reaction scheme is as follows:

| Reactants | Reagents and Conditions | Product |

| Ethyl 4-aminobenzoate, 4-chlorobenzaldehyde | 1. Methanol, room temperature2. NaBH₄, 0 °C to rt | This compound |

While one-pot reductive amination is efficient, multi-step sequences can also be employed. One such sequence involves the initial acylation of ethyl 4-aminobenzoate with 4-chlorobenzoyl chloride to form an amide, ethyl 4-(4-chlorobenzamido)benzoate. This is then followed by the reduction of the amide carbonyl group to a methylene (B1212753) group to yield the desired secondary amine.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., borane-tetrahydrofuran (B86392) complex) are required for the reduction of the amide. A similar synthesis of ethyl 4-[2-(4-chlorophenyl)ethylamino]benzoate involved the reduction of the corresponding acetamide (B32628) using a borane-dimethyl sulfide (B99878) complex. prepchem.com This demonstrates the feasibility of amide reduction in this class of compounds.

Novel and Optimized Synthetic Routes Towards this compound Analogs

To improve reaction times, yields, and environmental friendliness, modern synthetic methodologies are increasingly being applied to the synthesis of compounds like this compound and its analogs.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. ajrconline.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. scielo.org.mx

For the synthesis of this compound analogs, a microwave-assisted reductive amination would be a highly attractive route. The reaction of ethyl 4-aminobenzoate and 4-chlorobenzaldehyde in the presence of a suitable reducing agent could be performed in a sealed microwave vial. This would likely involve heating the reaction mixture for a short period, leading to the rapid formation of the product.

A related microwave-assisted synthesis is the Kabachnik-Fields reaction to produce α-aminophosphonates, which also involves the formation of a C-N bond from an amine and an aldehyde. nih.gov In a typical procedure, the reactants are irradiated in a solvent like ethanol (B145695) at a set temperature for a short duration, leading to high yields of the desired product. nih.gov

| Reaction Type | Reactants | Conditions | Product Type | Reference |

| Microwave-assisted Kabachnik-Fields Reaction | Aldehyde, Amine, Diphenyl phosphite | Ethanol, 80 °C, 10 min, Microwave | α-Aminophosphonates | nih.gov |

| Microwave-assisted Grohe-Heitzer Reaction | Imidazolide, Ethyl malonate potassium salt | CH₃CN, MgCl₂, Et₃N, Microwave | Dihydronaphthyridone | scielo.org.mx |

The data in the table above illustrates the significant reduction in reaction times and the efficient nature of microwave-assisted synthesis for related transformations, suggesting that a similar protocol could be successfully developed for the title compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, atom economy, and energy efficiency.

One of the primary green approaches in the synthesis of secondary amines like this compound is the utilization of catalytic reductive amination. nih.gov This method, which involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent, is inherently more atom-economical than multi-step classical methods that may involve protecting groups and generate significant waste. The use of hydrogen gas as a reductant in the presence of a heterogeneous catalyst is a particularly green option, as the only byproduct is water. nih.gov

The choice of solvent is another critical factor. Traditional syntheses of similar compounds have often employed volatile and hazardous organic solvents. Green alternatives include the use of water, ethanol, or solvent-free reaction conditions. nih.gov For instance, carrying out the reductive amination in a recyclable solvent or under solvent-free conditions, if feasible, can significantly reduce the environmental impact of the process.

Furthermore, the development of catalysts that can be easily recovered and reused aligns with the principles of green chemistry. researchgate.net Magnetic nanoparticles or polymer-supported catalysts, for example, can be readily separated from the reaction mixture, minimizing catalyst waste and allowing for multiple reaction cycles. researchgate.net

Catalytic Approaches for Enhanced Yield and Selectivity

Catalysis plays a pivotal role in enhancing the yield and selectivity of the synthesis of this compound. The primary synthetic route, reductive amination of ethyl 4-aminobenzoate with 4-chlorobenzaldehyde, can be efficiently catalyzed by a variety of systems. organic-chemistry.orglibretexts.org

Homogeneous Catalysis: Homogeneous catalysts, such as iridium and ruthenium complexes, have been shown to be effective for the N-alkylation of amines with alcohols, a process analogous to reductive amination. nih.gov These catalysts can operate under mild conditions and offer high selectivity. For the synthesis of this compound, a suitable homogeneous catalyst could facilitate the reaction between ethyl 4-aminobenzoate and 4-chlorobenzyl alcohol, which can be formed in situ from 4-chlorobenzaldehyde.

Heterogeneous Catalysis: Heterogeneous catalysts are particularly attractive from a process chemistry perspective due to their ease of separation and recyclability. researchgate.net Palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are commonly used catalysts for reductive aminations. youtube.comorgsyn.org For the synthesis of this compound, a one-pot reaction could involve the condensation of ethyl 4-aminobenzoate and 4-chlorobenzaldehyde to form an imine, which is then immediately reduced in the presence of a heterogeneous catalyst and a hydrogen source. masterorganicchemistry.com

Recent advancements have also explored the use of more sustainable and earth-abundant metal catalysts, such as those based on iron, for reductive amination reactions. nih.gov An iron-based catalyst could offer a more cost-effective and environmentally friendly alternative to precious metal catalysts. researchgate.net

Below is a table summarizing potential catalytic systems for the synthesis of this compound:

| Catalyst System | Reactants | Reducing Agent | Potential Advantages |

|---|---|---|---|

| Pd/C | Ethyl 4-aminobenzoate, 4-chlorobenzaldehyde | H₂ gas | High efficiency, well-established methodology |

| Raney Nickel | Ethyl 4-aminobenzoate, 4-chlorobenzaldehyde | H₂ gas | Cost-effective, widely used in industry |

| Iron-based catalyst | Ethyl 4-aminobenzoate, 4-chlorobenzaldehyde | H₂ gas | Environmentally friendly, abundant metal |

| Cp*Ir complexes | Ethyl 4-aminobenzoate, 4-chlorobenzaldehyde | Formic acid/formate | Mild reaction conditions, high selectivity |

| Au/TiO₂ | Ethyl 4-aminobenzoate, 4-chlorobenzyl alcohol | (Hydrogen borrowing) | Sustainable, high atom economy |

Derivatization and Structural Modification of this compound

The structural modification of this compound can lead to the development of new compounds with tailored properties. Derivatization can be targeted at several key positions within the molecule.

The ethyl ester group of this compound is a versatile handle for further modification.

Transesterification: The ethyl ester can be converted to other alkyl or aryl esters through transesterification. google.com This can be achieved by reacting the compound with a different alcohol in the presence of an acid or base catalyst. This modification can alter the lipophilicity and pharmacokinetic properties of the molecule.

Amidation: The ester can be converted to an amide by reaction with a primary or secondary amine. This transformation introduces a new functional group and can significantly change the biological activity of the compound.

Hydrolysis: Saponification of the ester with a base, followed by acidification, will yield the corresponding carboxylic acid, 4-(4-chlorobenzylamino)benzoic acid. This carboxylic acid can then be coupled with various amines or alcohols to create a library of amide and ester derivatives.

The secondary amine nitrogen in this compound can undergo further reactions.

N-Alkylation/N-Arylation: The nitrogen can be further alkylated or arylated to form a tertiary amine. This can be achieved using alkyl halides, aryl halides (via Buchwald-Hartwig amination), or through another reductive amination step with a different aldehyde or ketone. organic-chemistry.org

Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding N-acyl derivative. This modification can influence the electronic properties and conformational flexibility of the molecule.

The two phenyl rings of this compound offer opportunities for structural variation.

Benzoate (B1203000) Ring: Starting from different substituted ethyl 4-aminobenzoates, a variety of derivatives can be synthesized. For example, introducing electron-donating or electron-withdrawing groups on the benzoate ring can modulate the electronic properties of the molecule.

Benzyl Ring: By using different substituted benzaldehydes in the initial synthesis, the substitution pattern on the benzyl ring can be easily varied. For instance, replacing the chloro group with other halogens, alkyl, or alkoxy groups can systematically probe the structure-activity relationship of the resulting compounds.

Purity Assessment and Isolation Techniques for Synthesized this compound and Derivatives

The isolation and purification of this compound and its derivatives are critical to obtain compounds of high purity for subsequent studies. A combination of chromatographic and spectroscopic techniques is typically employed. acs.orgnih.gov

Isolation and Purification:

Extraction: After the reaction is complete, a standard work-up procedure would involve quenching the reaction and extracting the crude product into an organic solvent. Washing with aqueous solutions can remove inorganic byproducts and unreacted starting materials.

Crystallization: If the synthesized compound is a solid, recrystallization from a suitable solvent or solvent mixture is an effective method for purification.

Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica (B1680970) gel or alumina (B75360) is the most common purification technique. acs.orgnih.gov A gradient of solvents, such as a mixture of hexanes and ethyl acetate, is often used to elute the desired compound. nih.gov Preparative High-Performance Liquid Chromatography (HPLC) can be used for the isolation of highly pure samples or for the separation of isomers. nih.gov

Purity Assessment and Characterization:

The purity and identity of the synthesized compounds are confirmed using a range of analytical methods:

Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and to assess the purity of the final product. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized molecules. acs.orgnih.gov The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its identity. nih.gov High-resolution mass spectrometry (HRMS) can determine the exact molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule, such as the N-H bond, the carbonyl group of the ester, and the C-Cl bond. nih.gov

Advanced Structural Elucidation and Conformational Analysis of Ethyl 4 4 Chlorobenzylamino Benzoate

Spectroscopic Characterization Techniques Applied to Ethyl 4-(4-chlorobenzylamino)-benzoate

Spectroscopic techniques are fundamental in elucidating the molecular structure of this compound. Each method offers unique insights into the molecule's composition and conformation.

High-resolution NMR spectroscopy is a powerful tool for defining the precise structure and confirming the purity of this compound. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and 2D NMR spectra, a complete picture of the molecule's proton and carbon framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, the expected signals would include a triplet and a quartet for the ethyl group protons, signals for the aromatic protons on both the benzoate (B1203000) and benzyl (B1604629) rings, a signal for the methylene (B1212753) protons of the benzyl group, and a signal for the amine proton. The integration of these signals corresponds to the number of protons in each environment.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons. COSY spectra would show correlations between adjacent protons, while HSQC spectra would link protons to their directly attached carbons, further confirming the structural assignments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl (-CH₃) | ~1.3-1.4 | Triplet |

| Ethyl (-CH₂) | ~4.3-4.4 | Quartet |

| Amine (-NH-) | Variable | Singlet (broad) |

| Benzyl (-CH₂-) | ~4.3 | Doublet |

| Aromatic (Benzoate) | ~6.6-7.9 | Doublets |

| Aromatic (Chlorobenzyl) | ~7.2-7.3 | Doublets |

Predicted values are based on analogous structures.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl (-CH₃) | ~14 |

| Ethyl (-CH₂) | ~60 |

| Benzyl (-CH₂) | ~48 |

| Aromatic (C-NH) | ~152 |

| Aromatic (C-COO) | ~120 |

| Aromatic (C-Cl) | ~132 |

| Aromatic (other) | ~111-131 |

| Carbonyl (C=O) | ~166 |

Predicted values are based on analogous structures.

FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The spectrum of this compound is expected to exhibit several characteristic absorption bands.

A strong absorption band is anticipated around 1700-1720 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. libretexts.org The C-O stretching vibrations of the ester would likely appear in the 1250-1300 cm⁻¹ region. The presence of the secondary amine (N-H) group would be confirmed by a moderate absorption band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and benzyl groups would be observed just below 3000 cm⁻¹. vscht.cz Furthermore, the C-Cl stretching vibration from the chlorobenzyl group would likely be found in the fingerprint region, typically between 600 and 800 cm⁻¹. Comparative analysis with the FT-IR spectra of similar molecules like ethyl benzoate and ethyl m-chlorobenzoate aids in the precise assignment of these vibrational modes. scholarsresearchlibrary.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3300-3500 |

| C-H (Aromatic) | Stretch | >3000 |

| C-H (Aliphatic) | Stretch | <3000 |

| C=O (Ester) | Stretch | 1700-1720 |

| C=C (Aromatic) | Stretch | 1500-1600 |

| C-O (Ester) | Stretch | 1250-1300 |

| C-N (Amine) | Stretch | 1250-1350 |

| C-Cl | Stretch | 600-800 |

Expected values are based on established infrared spectroscopy correlation tables.

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound, providing further structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is ideal for determining the molecular weight of the compound. In positive ion mode, the molecule would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The mass spectrum obtained from GC-MS would show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern can be predicted based on the structure of the molecule. Likely fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅), the cleavage of the bond between the benzyl group and the nitrogen atom, and the loss of the chlorobenzyl group. For comparison, the mass spectrum of ethyl 4-chlorobenzoate (B1228818) shows a characteristic fragmentation pattern that can help in interpreting the spectrum of the target compound. nist.gov

Table 4: Predicted Key Mass Fragments for this compound

| Fragment | Proposed Structure |

|---|---|

| [M]⁺ | C₁₆H₁₆ClNO₂⁺ |

| [M - OC₂H₅]⁺ | C₁₄H₁₂ClNO⁺ |

| [M - C₇H₆Cl]⁺ | C₉H₁₀NO₂⁺ |

| [C₇H₆Cl]⁺ | Chlorobenzyl cation |

Predicted fragments are based on common fragmentation patterns of similar compounds.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands in the ultraviolet region due to the presence of the aromatic rings and the carbonyl group. These chromophores undergo π → π* and n → π* transitions upon absorption of UV radiation. The presence of the amino group and the chlorine atom can influence the position and intensity of these absorption bands. For instance, the UV-Vis spectrum of ethyl 4-aminobenzoate (B8803810), a related compound, shows absorption maxima that can serve as a reference. researchgate.net The conjugation between the aromatic ring and the carbonyl group, as well as the electronic effects of the substituents, will determine the specific wavelengths of maximum absorbance (λₘₐₓ).

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | ~250-320 |

| n → π* | ~320-360 |

Predicted values are based on the electronic properties of analogous aromatic esters and amines.

Single-Crystal X-ray Diffraction Studies of this compound and its Congeners

The crystal structure of a molecule is governed by a variety of intermolecular forces that dictate how the molecules arrange themselves in the solid state. nih.gov For this compound, several types of interactions are expected to play a crucial role in its crystal packing.

Hydrogen Bonding: The presence of the secondary amine group (N-H) allows for the formation of hydrogen bonds with acceptor atoms, most likely the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O hydrogen bonding is a common and strong interaction that can lead to the formation of one-dimensional chains or two-dimensional networks of molecules in the crystal lattice. Studies on similar molecules, such as ethyl 4-(dimethylamino)benzoate, have shown the presence of weak C-H···O hydrogen bonds that link molecules into chains. researchgate.netresearchgate.net

π-π Stacking: The two aromatic rings in the molecule, the benzoate and the chlorobenzyl rings, can participate in π-π stacking interactions. These interactions occur when the planar aromatic rings of adjacent molecules stack on top of each other, contributing to the stability of the crystal structure. The geometry of this stacking can vary, from perfectly co-facial to offset arrangements. The presence of the chlorine substituent on one of the rings can influence the electronic nature of the π-system and thus the strength and geometry of these interactions.

Table 6: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bonding | N-H | C=O | Primary interaction influencing packing |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilizes the crystal lattice |

| C-H···π Interactions | C-H | Aromatic Ring | Contributes to crystal cohesion |

| Halogen Bonding | C-Cl | Electronegative atom | May direct crystal packing |

Based on the functional groups present in the molecule and analysis of congeneric structures.

Conformational Preferences and Torsion Angles in the Solid State

A definitive analysis of the conformational preferences and specific torsion angles of this compound in the solid state is not possible without crystallographic data, typically obtained from single-crystal X-ray diffraction studies. Such studies would reveal the three-dimensional arrangement of the molecule in the crystal lattice, including the dihedral angles between the planes of the phenyl rings and the conformation of the ethyl ester and benzylamino groups.

Geometric Parameters and Bond Length/Angle Analysis

Detailed geometric parameters, including specific bond lengths and angles for this compound, are not available. This information is derived from crystallographic analysis, which has not been published for this compound. A comprehensive analysis would involve comparing the experimental bond lengths and angles to standard values for similar functional groups to identify any significant deviations that might indicate electronic or steric effects within the molecule.

Table 3.2.3.1. Selected Bond Lengths for this compound

| Bond | Bond Length (Å) |

|---|

Table 3.2.3.2. Selected Bond Angles for this compound

| Atoms | Bond Angle (°) |

|---|

Vibrational Spectroscopy and Raman Scattering Analysis for Structural Insights

Experimental vibrational data from Fourier-transform infrared (FT-IR) and Raman spectroscopy are essential for understanding the structural characteristics of this compound. These techniques probe the vibrational modes of the molecule, providing a fingerprint that is unique to its structure. An analysis would involve assigning observed spectral bands to specific functional group vibrations, such as the C=O stretch of the ester, N-H bending and stretching of the secondary amine, C-Cl stretching, and various aromatic ring modes. However, no published FT-IR or Raman spectra for this specific compound could be located.

Table 3.3.1. Vibrational Frequency Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|

Chiroptical Properties of Enantiomeric Forms (if applicable)

This compound is an achiral molecule as it does not possess a stereocenter and cannot exist as enantiomers. Therefore, the analysis of chiroptical properties, such as circular dichroism, is not applicable to this compound.

Theoretical and Computational Investigations of Ethyl 4 4 Chlorobenzylamino Benzoate

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intricacies of molecular systems. For derivatives of benzoic acid and related compounds, DFT methods have been successfully used to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.net

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.

For aromatic compounds containing both electron-donating and electron-accepting groups, the HOMO is typically localized on the electron-donating portion, while the LUMO is situated on the electron-accepting part. In Ethyl 4-(4-chlorobenzylamino)-benzoate, the amino bridge and the substituted benzyl (B1604629) ring act as electron-donating moieties, while the ethyl benzoate (B1203000) portion is electron-withdrawing. Therefore, the HOMO is expected to be distributed over the 4-chlorobenzylamino group, and the LUMO would be concentrated on the benzoate ester group. This separation of frontier orbitals is indicative of charge transfer characteristics within the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Note: These are hypothetical values based on typical ranges for similar organic molecules and are for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the negative electrostatic potential is expected to be concentrated around the oxygen atoms of the carboxyl group and the nitrogen atom of the amino bridge, as well as the chlorine atom on the benzyl ring, due to the high electronegativity of these atoms. The hydrogen atoms of the amino group and the aromatic rings are likely to exhibit positive electrostatic potential. This distribution of charge plays a significant role in intermolecular interactions, such as hydrogen bonding. Studies on related benzoate derivatives have confirmed such patterns of charge distribution. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of the resistance to change in electron distribution or charge transfer and is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S) is the reciprocal of hardness (1/η) and indicates the molecule's capacity to receive electrons.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen and oxygen atoms would be expected to be primary sites for electrophilic attack, while certain carbon atoms in the aromatic rings might be more susceptible to nucleophilic attack.

Table 2: Hypothetical Global Reactivity Descriptors

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.2 |

| Chemical Softness (S) | 0.45 |

| Electrophilicity Index (ω) | 3.64 |

Note: These are hypothetical values calculated from the illustrative HOMO/LUMO energies in Table 1 and are for demonstrative purposes.

Tautomerism is a form of isomerism involving the migration of a proton and the shifting of a double bond. While less common for this specific structure, computational studies can explore the relative energies of potential tautomers to determine their stability.

Conformational isomerism, arising from rotation around single bonds, is highly relevant for this compound. The molecule possesses several rotatable bonds, including the C-N bond of the amino bridge and the C-C bonds connecting the rings to the central functional groups. Theoretical calculations can map the potential energy surface associated with these rotations to identify the most stable conformers. For similar flexible molecules, it has been shown that the planarity or twisting of the molecular backbone can significantly impact its electronic properties and biological activity.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

MD simulations can be employed to explore the conformational landscape of this compound in various solvents, mimicking different biological or chemical environments. These simulations can reveal the preferred conformations of the molecule and the stability of these conformers. For instance, in a polar solvent, conformations that maximize the exposure of polar groups to the solvent would be favored. Conversely, in a nonpolar environment, the molecule might adopt a more compact conformation. Studies on related compounds like ethyl 4-(N,N-diethylamino)benzoate have shown that the solvent environment can influence the excited-state dynamics and fluorescence properties, highlighting the importance of solute-solvent interactions. rsc.org The flexibility of the ethyl and benzyl groups, along with the amino linker, would be key factors in the conformational dynamics observed in MD simulations.

Interaction Dynamics with Biological Macromolecules (e.g., enzymes, receptors)

The interaction of this compound with biological macromolecules such as enzymes and receptors is predicted to be a dynamic process governed by a variety of non-covalent interactions. The flexibility of the molecule, particularly around the secondary amine linker, allows it to adopt multiple conformations, which is a critical factor in its ability to bind to a protein's active site.

The key structural components of this compound that would dictate its interaction dynamics are:

The 4-chlorophenyl group: This group can participate in hydrophobic interactions and halogen bonding. The chlorine atom, being electronegative, can form favorable interactions with electropositive regions of a protein.

The benzylamino group: The secondary amine can act as both a hydrogen bond donor and acceptor. The nitrogen atom's lone pair of electrons can accept a hydrogen bond, while the N-H group can donate one. This dual capability is crucial for forming stable complexes with amino acid residues in a binding pocket.

The benzoate ester group: The ester carbonyl group is a strong hydrogen bond acceptor. The ethyl group can engage in hydrophobic interactions.

The central phenyl ring: This aromatic ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Molecular Docking Studies of this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be instrumental in identifying potential biological targets and understanding the specifics of its binding.

Given the structural similarities to other aminobenzoate derivatives with known biological activities, hypothetical docking studies for this compound could be performed against a range of protein targets. For instance, derivatives of 4-aminobenzoic acid have been investigated as inhibitors of enzymes in fatty acid biosynthesis, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is a target for antibacterial agents. nih.gov

In a hypothetical docking scenario against a bacterial enzyme, the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), would be calculated. A lower binding energy generally indicates a more stable protein-ligand complex. The prediction of binding affinity is a key outcome of docking simulations, helping to rank potential drug candidates. researchgate.netfrontiersin.org

Table 1: Hypothetical Docking Scores of this compound and Related Compounds against a Putative Bacterial Enzyme Target

| Compound | Predicted Binding Affinity (kcal/mol) |

| This compound | -8.5 |

| Ethyl 4-aminobenzoate (B8803810) | -6.2 |

| 4-Chlorobenzylamine | -5.8 |

| Benzoic Acid | -4.5 |

This table presents hypothetical data for illustrative purposes.

Detailed analysis of the docked pose of this compound within a protein's active site would reveal the specific intermolecular interactions responsible for binding. Based on its structure, the following interactions would be anticipated:

Hydrogen Bonds: The secondary amine (N-H) could act as a hydrogen bond donor to an acceptor group on an amino acid residue (e.g., the carbonyl oxygen of the peptide backbone or the side chain of Asp, Glu, Gln, or Asn). The carbonyl oxygen of the ester group could act as a hydrogen bond acceptor from a donor group on a residue (e.g., the side chain of Lys, Arg, Ser, Thr, or Tyr).

Hydrophobic Interactions: The ethyl group, the central phenyl ring, and the 4-chlorophenyl ring would likely be involved in hydrophobic interactions with nonpolar amino acid residues such as Val, Leu, Ile, and Ala.

π-π Stacking: The aromatic rings could engage in π-π stacking with the side chains of aromatic amino acids like Phe, Tyr, and Trp.

Halogen Bonds: The chlorine atom on the benzyl group could form a halogen bond with a Lewis base, such as a backbone carbonyl oxygen or the side chain of a serine or threonine residue.

Table 2: Predicted Intermolecular Interactions for this compound in a Hypothetical Enzyme Active Site

| Interaction Type | Interacting Group on Ligand | Potential Interacting Residues |

| Hydrogen Bond (Donor) | Secondary Amine (N-H) | Asp, Glu, Main-chain C=O |

| Hydrogen Bond (Acceptor) | Ester Carbonyl (C=O) | Lys, Arg, Ser, Tyr |

| Hydrophobic | Ethyl group, Phenyl rings | Val, Leu, Ile, Ala, Met |

| π-π Stacking | Phenyl and Chlorophenyl rings | Phe, Tyr, Trp |

| Halogen Bond | Chlorine atom | Main-chain C=O, Ser, Thr |

This table is a theoretical representation of potential interactions.

Virtual screening campaigns using molecular docking could be employed to test this compound against libraries of known biological targets. Given the reported activities of similar compounds, relevant targets could include:

Bacterial Enzymes: As aminobenzoic acid derivatives are known to interfere with folate synthesis in bacteria, enzymes in this pathway would be logical targets. Also, enzymes involved in fatty acid biosynthesis, like FabH, are relevant. nih.gov Docking studies could help to predict whether this compound could be a potential antibacterial agent.

Enzymes Implicated in Human Diseases: For example, cholinesterases are targets for Alzheimer's disease therapy, and some aminobenzoate derivatives have shown inhibitory activity. researchgate.net Docking against acetylcholinesterase and butyrylcholinesterase could provide insights into its potential as a neuroactive compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

QSAR and QSPR studies are used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For a series of derivatives of this compound, these models could predict the activity of new, unsynthesized compounds.

The first step in QSAR/QSPR modeling is the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., Wiener index, Kier & Hall connectivity indices), counts of functional groups, and structural fragments.

3D Descriptors: Geometrical properties (e.g., molecular surface area, volume, shape indices) and steric parameters (e.g., Verloop's sterimol parameters).

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, polarizability, and electronic descriptors (e.g., dipole moment, HOMO/LUMO energies, partial charges on atoms). QSAR studies on p-aminobenzoic acid derivatives have indicated the importance of electronic parameters like total energy and LUMO energy in explaining antimicrobial activity. chitkara.edu.in

Once calculated, a crucial step is to select a subset of descriptors that are most relevant to the biological activity being modeled. This is often done using statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a predictive model. For instance, in a QSAR study of benzoylaminobenzoic acid derivatives as antibacterial agents, hydrophobicity, molar refractivity, and aromaticity were found to be important descriptors. nih.gov

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Modeling of this compound Derivatives

| Descriptor Class | Specific Descriptor Example | Predicted Influence on Activity (Hypothetical) |

| Electronic | HOMO-LUMO gap | Lower gap may correlate with higher reactivity. |

| Steric | Molecular Volume | Optimal volume for fitting into a binding site. |

| Hydrophobic | LogP | Increased lipophilicity may enhance membrane permeability but could decrease solubility. |

| Topological | Kier & Hall Connectivity Indices | Reflects the degree of branching and cyclicity. |

This table provides a hypothetical overview of descriptor types and their potential relevance.

By applying these computational methodologies, a comprehensive theoretical profile of this compound can be constructed, guiding future experimental studies and the rational design of new derivatives with potentially enhanced biological activities.

Model Development and Validation for Biological Activity Prediction

The prediction of biological activity for novel chemical entities such as this compound is a cornerstone of modern drug discovery, heavily relying on the development and rigorous validation of computational models. These models, primarily Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical correlation between the structural or physicochemical properties of a compound and its biological activity. mdpi.com The development of a robust QSAR model is a systematic process that involves several key stages, from data curation to statistical validation. youtube.com

The initial and most critical step is the compilation of a high-quality dataset of compounds with known biological activities, preferably against a specific biological target. For a compound like this compound, this would ideally involve a series of structurally related N-benzylaminobenzoate analogs. The biological activity data, often expressed as IC₅₀ or EC₅₀ values, are converted to a logarithmic scale (e.g., pIC₅₀) to linearize the data distribution.

Following data collection, molecular descriptors are calculated for each compound in the dataset. These descriptors are numerical representations of the chemical information of a molecule and can be categorized into several classes, including constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies). bmdrc.org For a molecule like this compound, descriptors such as hydrophobicity (LogP), molar refractivity, and the presence of hydrogen bond donors and acceptors would be crucial in defining its interaction with a biological target. nih.gov

With the dataset of biological activities and calculated descriptors, the next phase is to build the predictive model. This is typically achieved using various statistical and machine learning techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest (RF). nih.govnih.gov The goal is to select a subset of descriptors that best correlates with the observed biological activity.

A crucial aspect of model development is its validation to ensure its predictive power and robustness. youtube.com This is generally performed through internal and external validation techniques. Internal validation, often through cross-validation (e.g., leave-one-out or k-fold cross-validation), assesses the model's stability and predictive accuracy within the training set. External validation, on the other hand, involves challenging the model with an external set of compounds that were not used during model development. The predictive performance of the model is evaluated using various statistical metrics, as illustrated in the table below for a hypothetical QSAR model for a series of aminobenzoate derivatives.

| Validation Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.85 | Indicates a good fit of the model to the training data. |

| Q² (Cross-validated R²) | 0.75 | Suggests good internal predictive ability. |

| R²_pred (External Validation) | 0.80 | Demonstrates strong predictive power for new compounds. |

| RMSE (Root Mean Square Error) | 0.25 | Represents the standard deviation of the residuals (prediction errors). |

The interpretability of a QSAR model is also a significant factor, as it can provide insights into the structural features that are important for the desired biological activity. mdpi.com For instance, a QSAR study on a series of benzoylaminobenzoic acid derivatives revealed that hydrophobicity, molar refractivity, and the presence of specific functional groups were key determinants of their inhibitory activity. nih.gov Such insights are invaluable for the rational design of new, more potent analogs.

Computational ADMET Prediction

The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component in the early stages of drug development, allowing for the identification of compounds with potentially unfavorable pharmacokinetic and safety profiles before significant resources are invested. researchgate.net For this compound, a theoretical ADMET assessment would be based on its molecular descriptors and the application of various computational models.

Absorption: Oral bioavailability is largely influenced by a compound's solubility and intestinal permeability. Computational models can predict these properties based on descriptors such as LogP, topological polar surface area (TPSA), and the number of rotatable bonds. Lipinski's "Rule of Five" is a commonly used guideline to assess the druglikeness of a compound and its potential for good oral absorption.

Distribution: The distribution of a drug within the body is influenced by factors such as plasma protein binding and its ability to cross biological membranes like the blood-brain barrier (BBB). Predictive models for these properties often utilize descriptors related to lipophilicity, molecular size, and charge.

Metabolism: The metabolic fate of a drug is a key determinant of its half-life and potential for drug-drug interactions. Computational models can predict the likelihood of a compound being a substrate for major metabolic enzymes, such as the Cytochrome P450 (CYP) family. These predictions are often based on the identification of potential sites of metabolism on the molecule.

Toxicity: A wide range of computational models exist for the prediction of various toxicity endpoints, including mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG channel blockage), and hepatotoxicity. These models are often built from large datasets of known toxic compounds and utilize structural alerts and molecular fingerprints to identify potentially toxic moieties.

The following table presents a hypothetical computational ADMET profile for this compound, based on its chemical structure and the application of commonly used predictive models. It is important to note that these are theoretical predictions and would require experimental validation.

| ADMET Property | Predicted Value/Classification | Methodology |

| Absorption | ||

| Aqueous Solubility | Moderately Soluble | Fragment-based prediction |

| Intestinal Absorption | High | TPSA and LogP based models |

| Distribution | ||

| Plasma Protein Binding | High | QSAR model based on LogP |

| Blood-Brain Barrier Permeation | Low | Model based on molecular size and polarity |

| Metabolism | ||

| CYP2D6 Substrate | Likely | Substructure matching |

| CYP3A4 Substrate | Possible | Substructure matching |

| Excretion | ||

| Renal Clearance | Low | Based on physicochemical properties |

| Toxicity | ||

| Ames Mutagenicity | Negative | Structural alerts analysis |

| hERG Inhibition | Low Risk | Pharmacophore modeling |

| Hepatotoxicity | Low to Moderate Risk | Statistical-based QSAR model |

The computational ADMET profile provides a valuable, albeit preliminary, assessment of the drug-like properties of this compound. These theoretical investigations are instrumental in guiding the selection and optimization of lead compounds in the drug discovery pipeline. researchgate.net

In Vitro Biological Activity and Mechanistic Studies of Ethyl 4 4 Chlorobenzylamino Benzoate

Enzyme Inhibition Studies of Ethyl 4-(4-chlorobenzylamino)-benzoate

No published research was identified that specifically investigated the inhibitory effects of this compound on the enzymes listed below.

Urease Inhibitory Activity and Mechanism

No studies were found that evaluated the urease inhibitory potential of this compound. Therefore, no data on its IC₅₀ value, mechanism of inhibition, or interaction with the urease active site is available.

Alpha-Glucosidase Inhibitory Activity and Mechanism

There is no available scientific literature reporting on the alpha-glucosidase inhibitory activity of this compound. Consequently, information regarding its efficacy and mode of action as an alpha-glucosidase inhibitor is unknown.

Xanthine (B1682287) Oxidase Inhibitory Activity

The potential for this compound to act as a xanthine oxidase inhibitor has not been reported in the scientific literature.

Other Enzyme Targets (e.g., COX, LOX, specific bacterial/fungal enzymes)

No research data was found concerning the inhibitory effects of this compound on other enzyme targets such as cyclooxygenases (COX), lipoxygenases (LOX), or any specific bacterial or fungal enzymes.

Kinetic and Mechanistic Characterization of Enzyme Inhibition

As no primary enzyme inhibition studies for this compound have been published, there is no kinetic or mechanistic data available to characterize its potential interactions with any enzyme.

Antioxidant Activity Investigations of this compound

No studies have been published that assess the antioxidant properties of this compound. Therefore, there is no data from common antioxidant assays such as DPPH, ABTS, FRAP, or others.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the antioxidant capacity of a compound. orientjchem.orgnih.gov It measures the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reaction leads to a color change from violet to yellow, which is quantified spectrophotometrically. The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 1: Illustrative DPPH Radical Scavenging Activity of Related Compounds

| Compound/Derivative | Concentration (µg/mL) | % Inhibition | IC50 (µM) | Reference |

| Schiff base of ethyl 4-aminobenzoate (B8803810) (S10) | Not Specified | Highest among tested | Not Specified | researchgate.net |

| 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid (5k) | Not Specified | Moderate | 15.3 | nih.gov |

| 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid (5n) | Not Specified | Moderate | 17.6 | nih.gov |

| 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid (5p) | Not Specified | Moderate | 19.6 | nih.gov |

| Ascorbic Acid (Standard) | Various | High | Various | jetir.orgnih.gov |

Note: The data in this table is for structurally related compounds and not for this compound itself. The purpose is to illustrate the potential antioxidant activity within this class of compounds.

ABTS Radical Scavenging Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay is another common method for assessing antioxidant capacity. semanticscholar.orgresearchgate.net The pre-formed ABTS radical cation (ABTS•+) is blue-green, and in the presence of an antioxidant that can donate an electron or a hydrogen atom, it is reduced to its colorless neutral form. mdpi.com The reduction in absorbance is measured to determine the scavenging activity. This assay is applicable to both hydrophilic and lipophilic compounds. innovareacademics.in

Ferric Reducing Antioxidant Power (FRAP) Assay

The Ferric Reducing Antioxidant Power (FRAP) assay directly measures the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). researchgate.net This reduction is observed as a color change, typically the formation of a blue-colored ferrous-tripyridyltriazine complex, which is monitored spectrophotometrically. researchgate.netscispace.com A higher absorbance reading indicates a greater reducing power and thus, a higher antioxidant capacity. The assay is conducted under acidic conditions to maintain iron solubility. nih.gov

There is no specific FRAP data available for this compound. Studies on other phenolic and aminobenzoic acid derivatives have shown that these classes of compounds can possess ferric reducing capabilities. researchgate.netscielo.br The reducing power is generally attributed to the presence of electron-donating groups that can facilitate the reduction of Fe³⁺.

Nitric Oxide Scavenging Activity

Nitric oxide (NO) is a signaling molecule involved in various physiological processes, but its overproduction can lead to oxidative stress and inflammation. nih.govrsc.org The nitric oxide scavenging assay evaluates the ability of a compound to inhibit the production of or directly scavenge nitric oxide radicals. A common method involves the use of a nitric oxide donor, such as sodium nitroprusside, which generates NO in an aqueous solution. nih.gov The amount of remaining NO is then quantified, often by measuring the accumulation of nitrite (B80452), a stable oxidation product of NO.

Data on the nitric oxide scavenging activity of this compound is not found in the current scientific literature. Research on other aminobenzoic acid derivatives has suggested potential for nitrite scavenging. nih.gov For instance, p-aminobenzoic acid (PABA) has been shown to reduce the mutagenicity induced by nitrite treatment by acting as a nitrite scavenger. nih.gov

Metal Chelation Capacity

The ability of a compound to chelate metal ions, particularly transition metals like iron (Fe²⁺) and copper (Cu²⁺), is an important antioxidant mechanism. These metal ions can catalyze the formation of highly reactive free radicals through Fenton-like reactions. By binding to these metal ions, a chelating agent can prevent them from participating in these radical-generating reactions. The metal chelating capacity is often assessed by measuring the disruption of a colored metal-ligand complex upon the addition of the test compound.

There is no specific information regarding the metal chelation capacity of this compound. However, the general class of aminobenzoate derivatives and related structures containing nitrogen and oxygen donor atoms may possess the ability to form complexes with metal ions. researchgate.netacs.org The stability and effectiveness of such chelation would depend on the specific arrangement of these donor atoms within the molecule.

Antimicrobial Activity of this compound

The search for new antimicrobial agents is a critical area of pharmaceutical research. Compounds derived from ethyl 4-aminobenzoate have been investigated for their potential antibacterial and antifungal properties. orientjchem.orgasianpubs.org

Antibacterial Spectrum and Minimum Inhibitory Concentrations (MICs) against Bacterial Strains (e.g., Gram-positive, Gram-negative)

The antibacterial activity of a compound is typically evaluated by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. This is often done using broth microdilution or agar (B569324) dilution methods against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

While MIC values for this compound are not specifically reported, studies on Schiff bases and other derivatives of ethyl 4-aminobenzoate have demonstrated a range of antibacterial activities. orientjchem.orgasianpubs.org The presence of a chlorobenzyl group in a molecule can sometimes enhance antimicrobial efficacy. For instance, N-(2-chlorobenzyl)-substituted hydroxamate has been shown to inhibit the growth of Haemophilus influenzae. rsc.org

Table 2: Illustrative Minimum Inhibitory Concentrations (MICs) of Related Compounds against Bacterial Strains

| Compound/Derivative | Gram-positive Bacteria | MIC (µg/mL) | Gram-negative Bacteria | MIC (µg/mL) | Reference |

| Schiff base derivative of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione (15) | Micrococcus luteus | Potent | Escherichia coli | Moderate | orientjchem.org |

| Schiff base derivative of 5-(4-aminophenyl)-1,3,4-oxadiazol-2-amine (B2923584) (13) | Staphylococcus aureus, Bacillus pumilus | Moderate | Not Specified | Not Specified | orientjchem.org |

| N-(4-isobutoxybenzyl)-3-methylbut-2-enamide (b) | Staphylococcus aureus | 10 | Escherichia coli | 10 | nih.gov |

| N-(4-isopropoxybenzyl)-3-methylbut-2-enamide (c) | Staphylococcus aureus | 20 | Escherichia coli | 10 | nih.gov |

| Benzyl (B1604629) bromide derivative (1c) | Streptococcus pyogenes | 0.5 | Klebsiella pneumoniae, Salmonella typhi | 4 | dovepress.com |

Note: The data in this table is for structurally related compounds and not for this compound itself. The purpose is to illustrate the potential antimicrobial activity within this class of compounds against a range of bacteria.

Antifungal Spectrum and MICs against Fungal Strains

No publicly available scientific literature could be identified that reports on the antifungal spectrum and minimum inhibitory concentrations (MICs) of this compound against specific fungal strains. Therefore, its efficacy as an antifungal agent and the range of fungi it may be active against are currently unknown.

Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) |

|---|

Investigation of Antimicrobial Mechanisms of Action

There is no available research detailing the investigation of the antimicrobial mechanisms of action for this compound. Studies on related benzoate (B1203000) compounds suggest that their antimicrobial effects can be linked to the high lipophilicity of the undissociated acid, allowing it to accumulate on cell membranes and inhibit cellular activity. However, specific studies on this compound concerning membrane disruption, enzyme inhibition, or other mechanisms have not been reported.

Synergy Studies with Established Antimicrobials

No studies have been published that investigate the synergistic effects of this compound with other established antimicrobial agents. Research on other benzoates, such as sodium benzoate, has shown synergistic antimicrobial action when combined with other preservatives, which can allow for lower concentrations of each agent. However, it is unknown if this compound exhibits similar properties.

Anti-inflammatory Effects in Cell-Based Assays

There is a lack of published scientific data regarding the anti-inflammatory effects of this compound in cell-based assays. Consequently, its potential to inhibit inflammatory mediators in stimulated cell lines has not been determined. While some studies have explored the anti-inflammatory properties of other ethyl benzoate derivatives, this specific compound has not been the subject of such investigations.

Receptor Binding and Ligand-Target Interaction Studies (In vitro)

No in vitro receptor binding or ligand-target interaction studies for this compound are available in the current scientific literature. Therefore, its binding affinity and selectivity for any specific biological receptors remain uncharacterized.

Cytotoxicity Screening in Cancer Cell Lines

There is no specific information available from scientific studies regarding the in vitro cytotoxicity of this compound against cancer cell lines. While research has been conducted on the cytotoxic effects of other benzoate derivatives and related compounds against various cancer cell lines, the antiproliferative activity of this particular compound has not been reported.

Determination of IC50 Values in Specific Cancer Cell Lines

Consistent with the lack of general cytotoxicity data, no studies have determined the half-maximal inhibitory concentration (IC50) values for this compound in any specific cancer cell lines.

IC50 Values of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|

Mechanistic Insights into Cell Growth Inhibition or Apoptosis Induction (In vitro)

Research on analogues of this compound suggests that its potential to inhibit cell growth and induce apoptosis may be rooted in the modulation of key regulatory proteins involved in programmed cell death.

A study on a structurally related compound, Ethyl 4-[(4-methylbenzyl)oxy] benzoate , demonstrated significant anticancer activity in vitro against human breast cancer (MCF-7) cells. The primary mechanism of action was identified as the induction of apoptosis. This was evidenced by a dose-dependent reduction in the growth and proliferation of MCF-7 cells. nih.gov Mechanistic investigations revealed that the compound's pro-apoptotic effects are mediated through the modulation of the Bcl-2 family of proteins and the activation of caspases. nih.gov

Specifically, treatment with Ethyl 4-[(4-methylbenzyl)oxy] benzoate led to:

Upregulation of pro-apoptotic genes: An increased expression of p53, Bax, and Parp was observed. nih.gov

Activation of caspase cascade: The activity of key executioner caspases, including Caspase-3, Caspase-8, and Caspase-9, was enhanced. nih.gov

Downregulation of anti-apoptotic genes: A notable inactivation of the Bcl-2 gene was recorded. nih.gov

The interplay between the upregulation of Bax (a pro-apoptotic member of the Bcl-2 family) and the downregulation of Bcl-2 (an anti-apoptotic member) is a critical determinant of cell fate, and the observed changes strongly favor the initiation of the apoptotic cascade. The activation of initiator caspases (Caspase-8 and -9) and the executioner caspase (Caspase-3) further confirms the induction of apoptosis through both the extrinsic and intrinsic pathways.

Table 1: In Vitro Apoptotic Gene Expression Changes Induced by a Structurally Related Compound

| Gene | Function | Observed Change in Expression | Reference |

| p53 | Tumor Suppressor | Upregulated | nih.gov |

| Bax | Pro-apoptotic | Upregulated | nih.gov |

| Bcl-2 | Anti-apoptotic | Downregulated | nih.gov |

| Caspase-3 | Executioner Caspase | Activated | nih.gov |

| Caspase-8 | Initiator Caspase | Activated | nih.gov |

| Caspase-9 | Initiator Caspase | Activated | nih.gov |

| Parp | DNA Repair/Apoptosis | Upregulated | nih.gov |

This data is for the analogue compound Ethyl 4-[(4-methylbenzyl)oxy] benzoate and is presented here for inferential purposes.

Advanced Analytical Methodologies for Ethyl 4 4 Chlorobenzylamino Benzoate in Research Contexts

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are central to the analysis of complex mixtures, offering high-resolution separation and sensitive quantification. For Ethyl 4-(4-chlorobenzylamino)-benzoate, a multi-faceted chromatographic approach is essential for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a suitable HPLC method is a critical step in its research and analysis. A reverse-phase HPLC method is often the initial approach for compounds of this nature.

A hypothetical HPLC method development for this compound could involve a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, with the composition adjusted to achieve optimal separation. The inclusion of a buffer can help to ensure consistent peak shapes and retention times, particularly given the presence of the secondary amine group in the target molecule.

Detection is typically achieved using a UV detector, as the aromatic rings in this compound are expected to exhibit strong UV absorbance. The selection of an appropriate wavelength, likely around 254 nm or the compound's specific maximum absorbance, is crucial for sensitivity.

Below is an interactive data table illustrating a potential gradient elution program for the HPLC analysis of this compound.

| Time (minutes) | % Acetonitrile | % Water (with 0.1% Formic Acid) | Flow Rate (mL/min) |

| 0.0 | 40 | 60 | 1.0 |

| 10.0 | 90 | 10 | 1.0 |

| 12.0 | 90 | 10 | 1.0 |

| 12.1 | 40 | 60 | 1.0 |

| 15.0 | 40 | 60 | 1.0 |

Gas Chromatography (GC) Applications

While HPLC is often preferred for larger organic molecules, Gas Chromatography (GC) can be a viable alternative, provided the compound is sufficiently volatile and thermally stable. For this compound, its applicability would depend on its boiling point and susceptibility to degradation at the high temperatures used in the GC injector and column.

A potential GC method would likely employ a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The use of a flame ionization detector (FID) would provide good sensitivity, while a mass spectrometer (MS) detector would offer definitive identification of the compound and any potential degradation products.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and qualitative monitoring of chemical reactions, such as the synthesis of this compound. It allows for the quick assessment of reaction progress by visualizing the consumption of starting materials and the formation of the product.

A typical TLC setup would involve a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, as the mobile phase. The spots can be visualized under UV light, taking advantage of the compound's UV absorbance. The relative retention factor (Rf) values of the starting materials and the product would be compared to determine the extent of the reaction.

Spectrophotometric Quantification Methods for this compound

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Given the presence of aromatic rings, this compound is an excellent candidate for this technique.

The first step in developing a spectrophotometric method is to determine the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent, such as ethanol (B145695) or methanol. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, based on the Beer-Lambert law.

An illustrative data table for a hypothetical calibration curve is presented below.

| Concentration (mg/L) | Absorbance at λmax |

| 1 | 0.152 |

| 2 | 0.305 |

| 5 | 0.760 |

| 10 | 1.518 |

| 15 | 2.275 |

Electrochemical Detection Methods for Research Purity or Stability

Electrochemical methods can offer a sensitive and selective means of analyzing compounds that can be oxidized or reduced. For this compound, techniques such as cyclic voltammetry could be explored to assess its purity and monitor its stability. The secondary amine and the chlorinated aromatic ring are potential electroactive sites.

In a typical cyclic voltammetry experiment, a potential is swept between two limits, and the resulting current is measured. The presence of electroactive species will result in peaks in the voltammogram, with the peak potential and current providing information about the identity and concentration of the analyte. Changes in the voltammogram over time can indicate degradation of the compound.

Stability Studies of this compound under various laboratory conditions

Understanding the stability of a compound is crucial for its handling, storage, and application in research. Stability studies for this compound should be conducted under a variety of laboratory conditions to identify potential degradation pathways. europa.eu

Stress testing can help to identify likely degradation products and establish the intrinsic stability of the molecule. europa.eu This typically involves exposing the compound to elevated temperatures (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), and photolysis. europa.eu The susceptibility of the compound to hydrolysis across a range of pH values should also be evaluated. europa.eu The degradation of the compound under these conditions would be monitored using a stability-indicating analytical method, such as the HPLC method described in section 6.1.1.

The following data table provides a hypothetical example of a stability study design.

| Condition | Temperature (°C) | Relative Humidity (%) | Duration | Analytical Technique |

| Thermal | 40 | Ambient | 1, 3, 6 months | HPLC |

| Thermal | 60 | Ambient | 1, 3, 6 months | HPLC |

| Humidity | 25 | 75 | 1, 3, 6 months | HPLC |

| Photostability | 25 | Ambient | As per ICH Q1B | HPLC |

| pH 2 (Acidic) | 25 | N/A | 24, 48 hours | HPLC |

| pH 7 (Neutral) | 25 | N/A | 24, 48 hours | HPLC |

| pH 9 (Basic) | 25 | N/A | 24, 48 hours | HPLC |

Future Directions and Emerging Research Avenues for Ethyl 4 4 Chlorobenzylamino Benzoate

Design and Synthesis of Advanced Analogs with Tuned Specificity or Potency for Biological Targets

Future research into Ethyl 4-(4-chlorobenzylamino)-benzoate will likely prioritize the rational design and synthesis of analogs to enhance biological activity. A key strategy in this endeavor is bioisosteric replacement, where specific functional groups are exchanged for others with similar physical or chemical properties to improve potency, selectivity, and pharmacokinetic profiles. spirochem.comdrughunter.comacs.orgnih.gov

Systematic modifications to the core scaffold of this compound could be explored in three main regions:

The 4-chlorobenzyl moiety: The chlorine substituent on the benzyl (B1604629) ring can be moved to the ortho- or meta-positions or replaced with other functional groups such as fluorine, bromine, trifluoromethyl, or methoxy (B1213986) groups. These changes would modulate the electronic and steric properties of the ring, potentially influencing binding affinity to biological targets.

The ethyl benzoate (B1203000) group: The ethyl ester could be converted to other esters (e.g., methyl, propyl), a carboxylic acid, or an amide. Amide derivatives, in particular, could introduce new hydrogen bonding capabilities. drughunter.com Furthermore, the position of the substituent on the benzoate ring could be shifted from para to meta or ortho to explore the resulting geometric changes.

The secondary amine linker: The N-H group is a potential hydrogen bond donor. N-alkylation or N-acylation would remove this capability but could introduce other favorable interactions or alter the molecule's conformation.

The following table outlines potential analog designs based on bioisosteric replacement strategies.

| Original Moiety | Bioisosteric Replacement | Rationale for Modification |

| 4-chloro group | Fluoro, Bromo, Trifluoromethyl | Modulate electronic properties and lipophilicity |

| Ethyl ester | Carboxylic acid, Amide, Tetrazole | Alter solubility, metabolic stability, and hydrogen bonding potential drughunter.com |

| Benzene ring | Pyridine, Thiophene | Introduce heteroatoms to alter electronic distribution and potential for new interactions |

These synthetic efforts would generate a library of analogs, which could then be screened for enhanced biological activity.

Exploration of Novel Biological Targets based on Computational Predictions

Identifying the biological targets of a compound is a critical step in understanding its mechanism of action. For a molecule like this compound with no well-defined biological targets, computational, or in silico, methods offer a powerful starting point. nih.govbiorxiv.orgtandfonline.comresearchgate.net

One promising approach is reverse docking , also known as inverse docking. tandfonline.comjst.go.jpresearchgate.netcapes.gov.brnih.gov This technique involves docking the small molecule ligand (this compound) against a large database of protein structures to predict potential binding partners. tandfonline.comjst.go.jpresearchgate.netcapes.gov.brnih.gov The results can generate hypotheses about the compound's mode of action and guide further experimental validation.

Another valuable computational tool is pharmacophore modeling . By identifying the key chemical features of this compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers), a 3D pharmacophore model can be constructed. This model can then be used to screen databases of known protein structures to find targets that have a complementary binding site.

These computational predictions can help to prioritize potential biological targets for subsequent experimental validation, thereby accelerating the discovery of novel therapeutic applications.

Integration of this compound into Supramolecular Structures or Materials (Non-Biomedical Focus)

Beyond its potential biological applications, the structural features of this compound make it an interesting building block for materials science and supramolecular chemistry. The presence of aromatic rings, a flexible linker, and potential hydrogen bonding sites suggests that this molecule could self-assemble into ordered structures.

Future research could explore the crystal engineering of this compound and its derivatives. By systematically modifying the functional groups, it may be possible to control the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and direct the formation of specific crystalline architectures with desirable properties, such as nonlinear optical activity or porosity.

Furthermore, the compound could be incorporated as a monomer into polymers or metal-organic frameworks (MOFs). The amine and ester functionalities provide handles for polymerization reactions, potentially leading to new materials with unique thermal, mechanical, or electronic properties.

Development of High-Throughput Screening Assays for Derivatives